molecular formula C16H16FN3O3S B1683389 Ulifloxacin CAS No. 112984-60-8

Ulifloxacin

Número de catálogo: B1683389
Número CAS: 112984-60-8
Peso molecular: 349.4 g/mol
Clave InChI: SUXQDLLXIBLQHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ulifloxacin is a synthetic antibiotic belonging to the fluoroquinolone class. It is the active metabolite of prthis compound, which is a prodrug. This compound exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. It is primarily used in the treatment of various bacterial infections, including urinary tract infections, respiratory tract infections, and gastroenteritis.

Aplicaciones Científicas De Investigación

Chemistry Applications

Ulifloxacin serves as a model compound in the study of fluoroquinolone antibiotics. Researchers utilize it to investigate:

  • Synthesis and Characterization : The compound is instrumental in understanding the chemical properties and synthesis pathways of fluoroquinolones.
  • Mechanistic Studies : this compound aids in elucidating the mechanisms of action of fluoroquinolones against bacterial DNA gyrase and topoisomerase IV, which are critical targets for antibacterial activity.

Biological Applications

In microbiological research, this compound is pivotal for:

  • Resistance Mechanisms : It is employed to study bacterial resistance mechanisms, particularly in Gram-negative bacteria, contributing to the development of new antibacterial agents .
  • In Vitro Studies : this compound demonstrates potent antibacterial activity against a wide range of pathogens, including multidrug-resistant strains. Studies indicate effective inhibition against Escherichia coli and other significant pathogens responsible for urinary tract infections and gastroenteritis .

Medical Applications

This compound is extensively researched for its clinical efficacy:

  • Treatment of Infections : It is indicated for treating various infections such as urinary tract infections, respiratory tract infections, and gastroenteritis. Clinical trials have shown its effectiveness compared to other antibiotics like levofloxacin .
  • Pharmacokinetics : Studies reveal that this compound exhibits favorable pharmacokinetic properties, including good tissue penetration and prolonged half-life, particularly in patients with renal impairment .

Case Study: Clinical Efficacy

A multicenter study compared this compound (as prthis compound) with levofloxacin for treating respiratory and urinary infections. The results showed comparable cure rates between the two treatments, with this compound demonstrating a high bacterial eradication rate (96.59%) .

Industrial Applications

In the pharmaceutical industry:

  • Drug Development : this compound is utilized in formulating new antibacterial drugs due to its efficacy against resistant bacterial strains. Its role as a prodrug (prthis compound) allows for improved absorption and bioavailability .
  • Quality Control : Stability studies of this compound are essential for ensuring the integrity of pharmaceutical formulations during storage and handling .

Data Summary

Application AreaKey Findings
ChemistryServes as a model compound; aids in synthesis studies
BiologyPotent against multidrug-resistant bacteria; used in resistance studies
MedicineEffective for UTIs and respiratory infections; favorable pharmacokinetics
IndustryImportant for drug development; stability studies conducted

Mecanismo De Acción

Target of Action

This compound, the active form of the prodrug prthis compound, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound inhibits the function of DNA gyrase and topoisomerase IV, thereby preventing the excessive supercoiling of DNA during replication or transcription . This inhibition disrupts normal bacterial cell division, leading to the death of the bacteria .

Biochemical Pathways

This compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the death of the bacteria.

Pharmacokinetics

Prthis compound, the prodrug of this compound, is metabolized by esterases to this compound . It has an elimination half-life of 7.7 to 8.9 hours . The drug is excreted through renal and fecal routes . In patients with different degrees of renal impairment, exposure to this compound increased as renal function decreased due to a lower this compound clearance .

Result of Action

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . It is highly active against various bacterial strains, including Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp . The inhibition of DNA gyrase and topoisomerase IV by this compound leads to the disruption of DNA replication, resulting in bacterial cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the activity of this compound . Additionally, the pH, temperature, and presence of organic matter in the environment can also impact the action of this compound . Therefore, these factors should be considered when using this compound for treatment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ulifloxacin is synthesized from prthis compound through metabolic processes in the body. Prthis compound contains a quinolone skeleton with a four-member ring in the 1, 2 positions, including a sulfur atom to enhance antibacterial activity and an oxodioxolenylmethyl group in the 7-piperazine ring to improve oral absorption . After oral administration, prthis compound is absorbed in the upper small intestine and metabolized to this compound by esterases, mainly paraoxonase, partly in the intestinal membrane and mostly in the portal blood and liver .

Industrial Production Methods: The industrial production of this compound involves the synthesis of prthis compound, followed by its conversion to this compound through metabolic processes.

Análisis De Reacciones Químicas

Types of Reactions: Ulifloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antibacterial activity and metabolism in the body.

Common Reagents and Conditions:

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of this compound can occur in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various metabolites of this compound, which are essential for its antibacterial activity and elimination from the body .

Actividad Biológica

Ulifloxacin, an active metabolite of prthis compound, is a fluoroquinolone antibiotic that has gained attention for its broad-spectrum antimicrobial activity. It is primarily used in the treatment of various bacterial infections, particularly those affecting the urinary and respiratory tracts. This article explores the biological activity of this compound, detailing its efficacy against different pathogens, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The compound is particularly effective against gram-negative bacteria, which are often resistant to other antibiotic classes.

In Vitro Studies

Numerous studies have evaluated the antimicrobial activity of this compound against a range of pathogens. The following table summarizes key findings regarding its minimum inhibitory concentrations (MICs) against various bacterial strains:

Pathogen MIC (µg/ml) Susceptibility (%)
Escherichia coli≤0.00897.0
Salmonella spp.≤0.03100
Shigella spp.≤0.03100
Yersinia spp.≤0.03100
Vibrio spp.≥98.098.0
Aeromonas spp.≥98.098.0

These results indicate that this compound is highly effective against common pathogens associated with gastroenteritis and urinary tract infections .

Comparative Studies

In a comparative study involving community-acquired urinary isolates, this compound demonstrated superior potency compared to other fluoroquinolones such as ciprofloxacin and levofloxacin. The geometric mean MICs for this compound were significantly lower for strains of E. coli and Proteus mirabilis, highlighting its efficacy in treating urinary tract infections .

Clinical Efficacy

This compound has been evaluated in several clinical trials for its effectiveness in treating infectious diarrhea and urinary tract infections:

  • Infectious Diarrhea : A phase 3 clinical trial assessed the safety and efficacy of prthis compound (and thus this compound) for treating infectious diarrhea, showing promising results in reducing symptoms and pathogen load .
  • Urinary Tract Infections : In a randomized trial comparing this compound to other antibiotics, it was found to be equally effective while exhibiting a favorable safety profile .

Case Studies

A notable case involved a patient with recurrent urinary tract infections caused by multidrug-resistant E. coli. Following treatment with this compound, the patient showed significant improvement with no recurrence over six months, demonstrating the potential of this compound in managing resistant infections .

Pharmacokinetics

This compound's pharmacokinetic profile shows effective absorption following oral administration of prthis compound, with high concentrations achieved in the gastrointestinal tract and urine, making it particularly suitable for treating infections localized in these areas .

Stability Studies

Stability studies indicate that this compound remains stable in human plasma, ensuring consistent therapeutic levels during treatment .

Propiedades

IUPAC Name

6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQDLLXIBLQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057621
Record name Ulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112984-60-8
Record name Ulifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112984-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ulifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112984608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ULIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38638H76Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ulifloxacin
Reactant of Route 2
Reactant of Route 2
Ulifloxacin
Reactant of Route 3
Reactant of Route 3
Ulifloxacin
Reactant of Route 4
Reactant of Route 4
Ulifloxacin
Reactant of Route 5
Reactant of Route 5
Ulifloxacin
Reactant of Route 6
Ulifloxacin
Customer
Q & A

Q1: How does Ulifloxacin exert its antibacterial effect?

A1: this compound, similar to other fluoroquinolones, acts by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By blocking their activity, this compound disrupts essential bacterial processes, ultimately leading to cell death.

Q2: Is there a risk of developing resistance to this compound?

A2: While this compound generally demonstrates potent activity against various bacteria, the emergence of resistance has been observed [, , , ]. Resistance can arise through mutations in the quinolone resistance-determining regions (QRDR) of the target enzymes, reducing drug binding affinity [, ]. Additionally, efflux pumps, which expel the drug from bacterial cells, can contribute to resistance [, ]. Continuous surveillance is crucial to monitor resistance patterns and guide appropriate therapeutic strategies.

Q3: Does cross-resistance occur with other antibiotics?

A3: Cross-resistance, where resistance to one antibiotic confers resistance to others, can occur within the fluoroquinolone class. Studies have shown that strains resistant to other fluoroquinolones, like levofloxacin or ciprofloxacin, may exhibit reduced susceptibility to this compound [, , ]. This highlights the importance of prudent antibiotic use and regular susceptibility testing to ensure treatment efficacy.

Q4: How is this compound administered, and what is its active form?

A4: this compound is the active metabolite of the prodrug Prthis compound [, , , , , , , , , , ]. After oral administration of Prthis compound, it's rapidly absorbed and metabolized into this compound, which is responsible for the antibacterial action.

Q5: Does this compound reach therapeutic concentrations in various tissues?

A5: this compound exhibits good tissue penetration, often achieving concentrations exceeding those in plasma [, , , , ]. Research indicates significant distribution into the epithelial lining fluid (ELF) of the lungs, potentially mediated by active transport mechanisms [, ]. This property makes this compound promising for treating respiratory infections.

Q6: How is this compound eliminated from the body?

A6: Studies in rats suggest that this compound is primarily eliminated through biliary excretion []. This process appears to involve transporter proteins like breast cancer resistance protein (BCRP/ABCG2), which contribute to the transport of this compound into the bile []. Further research is necessary to fully elucidate the elimination pathways in humans.

Q7: Has this compound shown promising activity in laboratory settings?

A7: In vitro studies demonstrate that this compound exhibits potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including those responsible for urinary tract infections, respiratory infections, and gastroenteritis [, , , , ]. It demonstrates efficacy against multidrug-resistant strains, including ESBL-producing Enterobacteriaceae [].

Q8: Has the efficacy of this compound been investigated in animal models?

A8: While extensive in vivo data specific to this compound is limited in the provided research, studies using animal models have been conducted on its prodrug, Prthis compound. These studies have demonstrated the efficacy of Prthis compound in treating various infections, supporting the therapeutic potential of this compound [, ].

Q9: Are there clinical trials evaluating the efficacy of this compound in humans?

A9: Clinical trials have investigated the use of Prthis compound in treating conditions like acute exacerbations of chronic bronchitis, urinary tract infections, and chronic bacterial prostatitis, demonstrating positive results [, ]. This provides valuable clinical evidence supporting the therapeutic benefits of this compound.

Q10: What is the molecular formula and weight of this compound?

A10: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does mention that the compound has optical isomers []. This information suggests that researchers have determined its structural characteristics, but further investigation is needed to access this data.

Q11: What analytical techniques are employed to study this compound?

A11: Various analytical methods have been employed to characterize and quantify this compound in different matrices. These include high-performance liquid chromatography (HPLC) coupled with various detection methods like UV [, ], diode array detection (DAD) [], and mass spectrometry (MS/MS) [, ]. These methods are essential for pharmacokinetic studies, stability assessments, and therapeutic drug monitoring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.